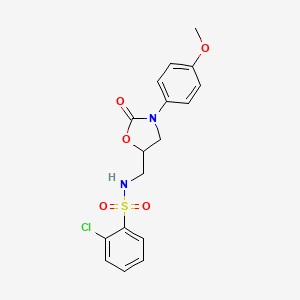

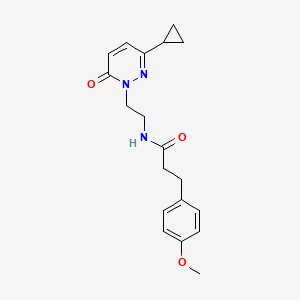

![molecular formula C21H15FN2O2S B2653419 1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326865-96-6](/img/structure/B2653419.png)

1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms .

Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis

The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The reaction of these compounds with various reagents can lead to a variety of derivatives, each with its own unique properties .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure and the presence of any functional groups .科学的研究の応用

Antibacterial Properties

1-[(4-Ethenylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is part of a class of compounds known as substituted thienopyrimidines. These compounds, including variants like 3-(3-chloro-4-fluorophenyl) thieno [2, 3-d]pyrimidine-2, 4(1H, 3H)-dione, have been synthesized and evaluated for their antibacterial properties (More, Chandra, Nargund, & Nargund, 2013).

GnRH Receptor Antagonism

Thieno[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized and studied as potent human GnRH (Gonadotropin-Releasing Hormone) receptor antagonists. These compounds are of interest in treating reproductive diseases. The structure-activity relationship (SAR) studies of these compounds have identified key features for good receptor binding activity, which could be relevant to the compound (Guo et al., 2003).

Biological Activity of Thienopyrimidine Derivatives

The synthesis of thienopyrimidine derivatives, including thieno[2,3-d]pyrimidines, has been explored due to their high biological activities. These activities include acting as inhibitors of adenosine kinase, platelet aggregation, antileukemia, and anticancer activities. Such biological activities suggest a broad spectrum of potential research applications for the compound (El-Gazzar, Hussein, & Aly, 2006).

Fluorescent pH Sensor Applications

Another significant application is the development of fluorescent pH sensors. Heteroatom-containing organic fluorophores related to thieno[3,2-d]pyrimidines have been designed for this purpose. These compounds exhibit aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, making them suitable as fluorescent pH sensors in both solution and solid states (Yang et al., 2013).

Structural Investigations

Structural investigations of compounds related to 1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione have been conducted to understand their molecular configurations and interactions. This research is crucial for developing new compounds with desired properties and understanding the behavior of existing compounds (Wolska & Herold, 2000).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O2S/c1-2-14-7-9-15(10-8-14)13-23-18-11-12-27-19(18)20(25)24(21(23)26)17-6-4-3-5-16(17)22/h2-12,18-19H,1,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPLBAVUFVNFEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-ethenylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

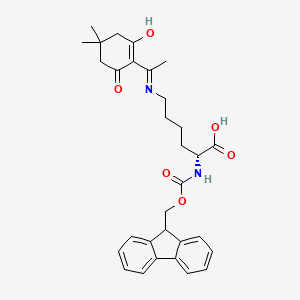

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2653340.png)

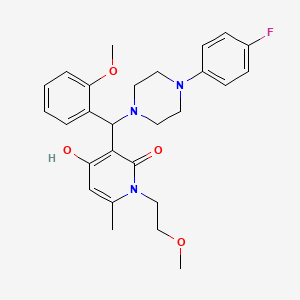

![N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2653341.png)

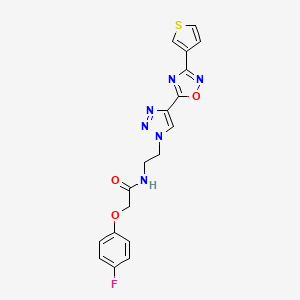

![5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653346.png)

![(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2653349.png)

![3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2653350.png)

![Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2653353.png)

![4-benzoyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2653357.png)

![Methyl 2-oxo-4-phenyl-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2653358.png)